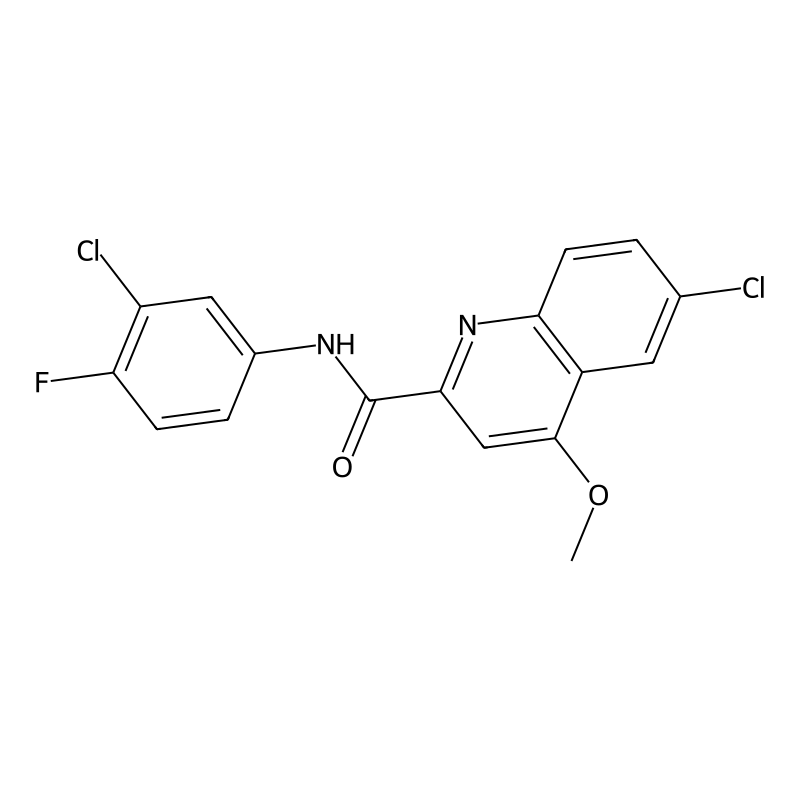

6-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxyquinoline-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxyquinoline-2-carboxamide is a synthetic organic compound belonging to the quinoline family, recognized for its diverse biological activities and applications in medicinal chemistry. Its molecular formula is and it features a complex structure that includes a quinoline core, a methoxy group, and multiple halogen substituents, which contribute to its unique chemical properties and potential biological effects.

- Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, allowing for the synthesis of derivatives with varying biological activities.

- Oxidation and Reduction: The quinoline ring may undergo oxidation or reduction under specific conditions, which can alter its reactivity and properties.

- Hydrolysis: The carboxamide group can hydrolyze to yield the corresponding carboxylic acid and amine, which may have different biological implications.

These reactions are essential for modifying the compound to enhance its efficacy or tailor its properties for specific applications.

6-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxyquinoline-2-carboxamide exhibits significant biological activity, making it a subject of interest in pharmacological research. It has been studied for potential roles as:

- Anti-inflammatory Agent: The compound may inhibit pathways involved in inflammation.

- Anticancer Activity: Preliminary studies suggest it could interfere with cancer cell proliferation or survival.

- Antimicrobial Properties: It shows promise against various microbial strains, potentially useful in treating infections.

The exact mechanisms of action are still under investigation but likely involve interactions with specific enzymes or receptors relevant to these activities.

The synthesis of 6-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxyquinoline-2-carboxamide typically involves several key steps:

- Starting Materials: The synthesis begins with 4-methoxyquinoline and 3-chloro-4-fluoroaniline.

- Chlorination: Chlorination of the quinoline ring at the 6-position is performed using chlorinating agents like thionyl chloride.

- Amidation: The chlorinated quinoline is reacted with 3-chloro-4-fluoroaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

These methods can be adapted for large-scale production using continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

The compound has several applications in scientific research and industry:

- Medicinal Chemistry: It is explored as a potential therapeutic agent for inflammatory diseases, cancer, and infections.

- Biological Research: Used as a probe to investigate biological pathways and molecular interactions.

- Chemical Biology: Employed in designing novel bioactive molecules that target specific biological processes.

- Pharmaceutical Development: Investigated for its potential in drug formulation and therapeutic applications.

Interaction studies are crucial for understanding how 6-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxyquinoline-2-carboxamide interacts with biological targets. These studies typically focus on:

- Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.

- Mechanism of Action: Investigating the pathways affected by the compound when interacting with cellular components.

- Synergistic Effects: Evaluating how this compound works in combination with other drugs or compounds to enhance therapeutic efficacy.

Such studies help elucidate its potential roles in therapeutic contexts.

Several compounds share structural similarities with 6-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxyquinoline-2-carboxamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-chloro-N-(4-fluorophenyl)picolinamide | Similar core structure | Different substitution pattern |

| 6-chloro-N-(4-fluorophenyl)-2-pyridinecarboxamide | Related quinoline derivative | Variations in nitrogen positioning |

| 6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline | Directly related compound | Lacks additional chlorine substitution |

Uniqueness

The uniqueness of 6-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxyquinoline-2-carboxamide lies in its specific substitution pattern on the quinoline ring. This configuration imparts distinct biological activities and chemical properties compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.